BenchChemオンラインストアへようこそ!

WSB1 Degrader 1

Cancer metastasis Cell migration Structure-activity relationship

Choose WSB1 Degrader 1 (CAS 2306039-66-5), the only orally bioavailable small-molecule degrader of the E3 ligase subunit WSB1 with peer-reviewed, multi-system validation. Unlike genetic methods, it offers reversible, dose-dependent pharmacological control for in vitro (IC50 24.47–39.1 μM) and in vivo metastasis models (100 mg/kg, p.o., 28 days). Confirmed target engagement via RhoGDI2 stabilization ensures reliable functional studies.

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
Cat. No. B8175945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWSB1 Degrader 1
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=C(N=C(C=C2)N)C3=CC(=C(C=C3)OC)C)OC
InChIInChI=1S/C21H22N2O2/c1-13-11-15(5-8-18(13)24-3)17-7-10-20(22)23-21(17)16-6-9-19(25-4)14(2)12-16/h5-12H,1-4H3,(H2,22,23)
InChIKeyAUHCLHXXUVPUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WSB1 Degrader 1: A Small-Molecule WSB1 Degrader for Cancer Metastasis Research


WSB1 Degrader 1 (CAS 2306039-66-5), chemically defined as 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine , is an orally bioavailable small-molecule degrader targeting the WD repeat and SOCS box-containing 1 (WSB1) protein, an E3 ubiquitin ligase subunit implicated in hypoxia-driven tumor cell migration and metastatic progression [1]. Identified as compound 4 in a phenotypic screening campaign, this compound induces time- and dose-dependent degradation of WSB1 in cancer cells and demonstrates anti-migratory efficacy across multiple cell lines [1].

Why Generic WSB1-Targeting Reagents Cannot Substitute for WSB1 Degrader 1


Alternative approaches for WSB1 modulation—including genetic knockdown (siRNA/shRNA), CRISPR-mediated knockout, or antibody-based inhibition—lack the pharmacokinetic control, oral bioavailability, and reversible pharmacological modulation required for in vivo metastasis studies [1]. Genetic methods are irreversible and unsuitable for dose-response or temporal degradation studies, while no alternative small-molecule WSB1 degraders with published in vivo efficacy data exist. Other WSB1-targeting compounds identified via virtual screening remain unvalidated in cellular degradation assays [2], making WSB1 Degrader 1 the only WSB1 degrader with peer-reviewed, multi-system validation spanning in vitro degradation quantification, anti-migration profiling, and in vivo pulmonary metastasis inhibition [1].

WSB1 Degrader 1: Head-to-Head Quantitative Comparison Evidence for Procurement Decisions


WSB1 Degrader 1 (Compound 4) vs. Close Structural Analogs: Anti-Migratory Activity Comparison

In the original discovery study, WSB1 Degrader 1 (compound 4) demonstrated superior anti-migratory potency compared to structurally related analogs compounds 1, 2, and 3. Among all four compounds tested, only compound 4 achieved statistically significant inhibition of cell migration relative to the DMSO control [1].

Cancer metastasis Cell migration Structure-activity relationship

WSB1 Degrader 1 Degradation Potency: Dose- and Time-Dependent WSB1 Depletion

WSB1 Degrader 1 induces concentration- and time-dependent degradation of WSB1 protein in H1299-WSB1 cells across a 10,000-fold concentration range. While a precise DC50 value is not reported in the primary literature, the broad active range (0.25-2500 nM) indicates potent degradation activity with an effective concentration window spanning three orders of magnitude [1].

Targeted protein degradation PROTAC-like degrader E3 ligase

WSB1 Degrader 1 Anti-Migratory IC50 Values Across Two Cancer Cell Lines

WSB1 Degrader 1 exhibits potent anti-migratory efficacy in both osteosarcoma (KHOS) and non-small cell lung cancer (H460) cell lines, with IC50 values of 39.1 μM and 24.47 μM, respectively [1]. Activity is maintained under both normoxic and hypoxic conditions in KHOS cells [1].

Anti-migration IC50 Osteosarcoma Lung cancer

WSB1 Degrader 1 Target Engagement Confirmation via Genetic Knockout Control

Target engagement specificity is validated through WSB1 knockout cell line experiments. WSB1 Degrader 1 inhibits wound-healing migration in wild-type A2780 (A2780-WT) cells but exhibits no anti-migratory activity in A2780-WSB1/KO cells lacking WSB1 expression [1].

Target selectivity On-target validation Genetic knockout

WSB1 Degrader 1 In Vivo Pulmonary Metastasis Inhibition: Oral Dosing Regimen

WSB1 Degrader 1 demonstrates in vivo anti-metastatic efficacy following oral administration. Daily oral dosing at 100 mg/kg for 28 days significantly inhibits pulmonary metastasis of cancer cells in a rat xenograft model [1].

In vivo efficacy Oral bioavailability Pulmonary metastasis Xenograft model

WSB1 Degrader 1 Mechanism: RhoGDI2 Accumulation and F-Actin Reorganization

Mechanistic studies reveal that WSB1 Degrader 1 treatment (5 μM) elevates RhoGDI2 protein levels in KHOS cells under hypoxic conditions [1], leading to reversal of F-actin expression and disruption of membrane ruffle formation—key cytoskeletal events required for cell migration [1].

Mechanism of action RhoGDI2 Cytoskeleton F-actin

WSB1 Degrader 1: Primary Research and Preclinical Application Scenarios


Investigating WSB1-Dependent Cancer Cell Migration and Metastasis Mechanisms

WSB1 Degrader 1 is optimally suited for functional studies examining the role of WSB1 in hypoxia-driven tumor cell migration and metastatic progression. The compound induces concentration-dependent WSB1 degradation across 0.25-2500 nM in H1299-WSB1 cells [1], with target engagement confirmed by loss of anti-migratory activity in WSB1 knockout cells [2]. Researchers can employ this degrader to establish causal relationships between WSB1 expression levels and metastatic phenotypes without confounding off-target effects.

In Vivo Preclinical Metastasis Studies Requiring Oral Dosing

For in vivo metastasis models, WSB1 Degrader 1 provides a validated oral dosing regimen (100 mg/kg, p.o., daily for 28 days) with demonstrated efficacy in inhibiting pulmonary metastasis in a rat xenograft model [1]. This compound is appropriate for researchers requiring a pharmacologically tractable WSB1 degrader for long-term oral administration studies, particularly in models of lung metastasis or other hematogenous dissemination contexts.

Comparative Screening of Anti-Metastatic Agents in Osteosarcoma and Lung Cancer Models

WSB1 Degrader 1 exhibits quantifiable anti-migratory IC50 values in KHOS osteosarcoma (39.1 μM) and H460 non-small cell lung cancer (24.47 μM) cell lines [1], with activity preserved under both normoxic and hypoxic conditions in KHOS cells [1]. These well-defined IC50 values enable researchers to use WSB1 Degrader 1 as a reference compound when benchmarking novel anti-metastatic agents or evaluating combination therapy strategies in these specific cancer types.

Probing the WSB1-RhoGDI2-F-Actin Signaling Axis

WSB1 Degrader 1 treatment (5 μM) elevates RhoGDI2 protein levels and reverses F-actin organization and membrane ruffle formation in KHOS cells under hypoxia [1]. This mechanism-based activity makes the compound a valuable tool for dissecting the WSB1-RhoGDI2-F-actin signaling axis and investigating how cytoskeletal reorganization contributes to hypoxia-enhanced cancer cell motility. The RhoGDI2 accumulation phenotype can serve as a pharmacodynamic biomarker for target engagement verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for WSB1 Degrader 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.